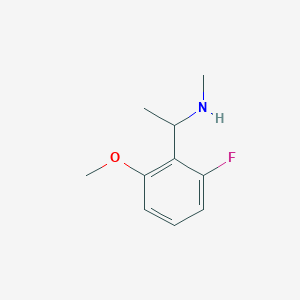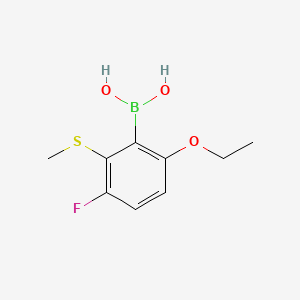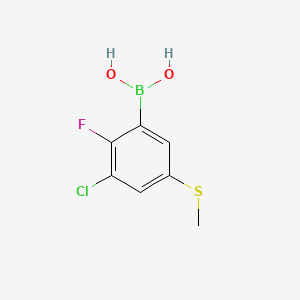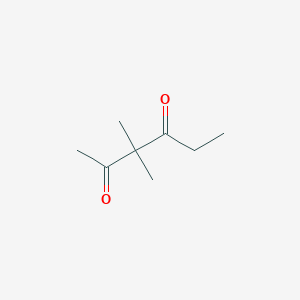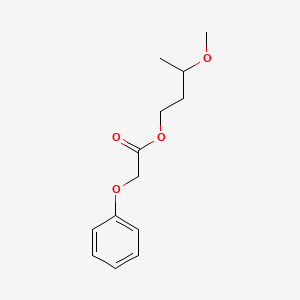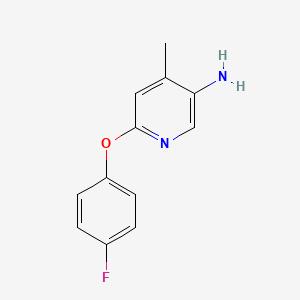![molecular formula C19H20N8O5 B14016649 2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid CAS No. 57963-35-6](/img/structure/B14016649.png)
2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process involving the reaction of 2,4-diaminopteridine with p-aminobenzoylglutamic acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of Aminopterin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: Aminopterin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Aminopterin into its reduced forms.
Substitution: Aminopterin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Aminopterin that retain its core structure but have modified functional groups, which can alter its biological activity and chemical properties .
Applications De Recherche Scientifique
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of cell metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mécanisme D'action
Aminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis. As a result, Aminopterin effectively halts cell division and growth, making it a potent anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits dihydrofolate reductase but has a different structure and potency.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism.
Uniqueness
Aminopterin is unique in its specific structure and high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit DNA synthesis makes it particularly effective in cancer treatment, although its use is limited by its toxicity .
Propriétés
Numéro CAS |
57963-35-6 |
|---|---|
Formule moléculaire |
C19H20N8O5 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[[2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c20-16-15-17(27-19(21)26-16)23-8-11(24-15)7-22-10-3-1-9(2-4-10)5-13(28)25-12(18(31)32)6-14(29)30/h1-4,8,12,22H,5-7H2,(H,25,28)(H,29,30)(H,31,32)(H4,20,21,23,26,27) |
Clé InChI |
IGAXGPWXEIYUIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



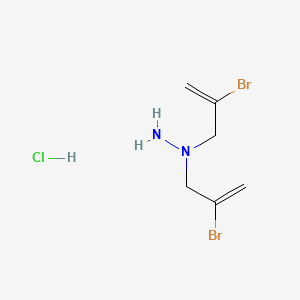
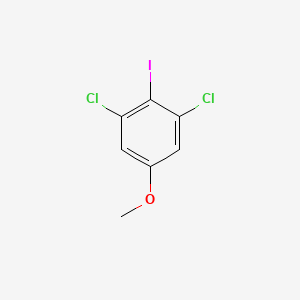
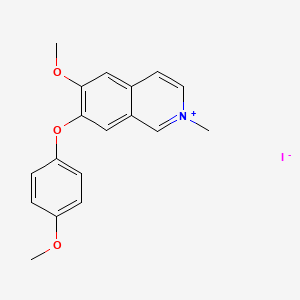
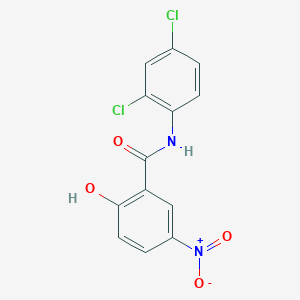
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
